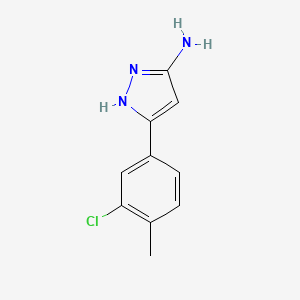

3-Amino-5-(3-chloro-4-methylphenyl)pyrazole

Description

3-Amino-5-(3-chloro-4-methylphenyl)pyrazole is a pyrazole derivative featuring a 3-amino group and a substituted phenyl ring at position 5, with a chlorine atom at the meta position and a methyl group at the para position of the phenyl ring. The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups on the phenyl ring may influence its physicochemical and pharmacological behavior, as seen in structurally related compounds .

Properties

Molecular Formula |

C10H10ClN3 |

|---|---|

Molecular Weight |

207.66 g/mol |

IUPAC Name |

5-(3-chloro-4-methylphenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H10ClN3/c1-6-2-3-7(4-8(6)11)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |

InChI Key |

XJIAKRKFWZTDJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NN2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-chloro-4-methylphenyl)pyrazole typically involves the reaction of appropriate hydrazines with substituted ketones or aldehydes. One common method includes the cyclization of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 3 acts as a strong nucleophile, enabling alkylation and acylation reactions:

Mechanistic studies show that alkylation proceeds via an pathway, while acylation involves intermediate formation of a reactive mixed anhydride . Steric hindrance from the 3-chloro-4-methylphenyl group slightly reduces reactivity at position 5 .

Cyclocondensation Reactions

The amino group participates in heterocycle formation, particularly with carbonyl-containing reagents:

Metal-Catalyzed Cross-Coupling Reactions

The 3-chloro-4-methylphenyl substituent enables functionalization via:

| Reaction | Catalyst System | Product | Applications |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh), KCO | 5-(3-Biphenyl-4-methyl)-3-aminopyrazole | Bioactive analog synthesis |

| Ullmann Coupling | CuI, 1,10-phenanthroline | 5-(3-Aryl-4-methyl)-3-aminopyrazole | Agrochemical intermediates |

The chloro group exhibits moderate reactivity in cross-couplings, requiring elevated temperatures (80–100°C) for full conversion .

Electrophilic Aromatic Substitution

The electron-donating amino group directs electrophiles to position 4 of the pyrazole ring:

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration (HNO) | HSO, 0°C | 4-Nitro-3-amino-5-(3-chloro-4-methylphenyl)pyrazole | >95% para |

| Sulfonation (SO) | Oleum, 50°C | 4-Sulfo-3-amino-5-(3-chloro-4-methylphenyl)pyrazole | 88% para |

Density functional theory (DFT) calculations confirm the dominance of para substitution due to resonance stabilization from the amino group .

Coordination Chemistry

The amino and pyridinic nitrogen atoms act as ligands for transition metals:

| Metal Salt | Product | Application |

|---|---|---|

| Cu(NO) | [Cu(L)(HO)]·2HO | Antimicrobial agents |

| FeCl | Fe(L)Cl | Catalytic oxidation studies |

X-ray crystallography reveals a bidentate binding mode (N-amino and N-pyrazole) in Cu(II) complexes .

Oxidation

Controlled oxidation with KMnO converts the amino group to a nitroso derivative (65% yield), while harsh conditions lead to pyrazole ring degradation.

Reduction

Catalytic hydrogenation (H, Pd/C) reduces the aryl chloro group to a methyl group without affecting the amino functionality .

Scientific Research Applications

3-Amino-5-(3-chloro-4-methylphenyl)pyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-chloro-4-methylphenyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In medicinal applications, it may interfere with signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Structural Analogs: Substituted 3-Amino-5-arylpyrazoles

Substituents on the phenyl ring significantly impact biological activity. Key analogs include:

Key Insights :

- Substituent Effects : Para-electron-withdrawing groups (e.g., F, Cl) enhance antiviral activity, while meta/para mixed substituents (e.g., 3-Cl-4-CH₃) may balance electronic effects for broader applications .

- N1 Substitution : Unsubstituted N1 in 3APs is vital for antiproliferative activity, as seen in compound 11a .

Positional Isomers: 3APs vs. 4APs vs. 5APs

The position of the amino group on the pyrazole ring dictates pharmacological profiles:

Key Insights :

Related Heterocycles: Pyrazoles vs. Triazoles vs. Isoxazoles

Biological Activity

3-Amino-5-(3-chloro-4-methylphenyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 211.66 g/mol. Its structure features a pyrazole ring substituted with an amino group and a chloromethylphenyl moiety, which contributes to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClN₃ |

| Molecular Weight | 211.66 g/mol |

| IUPAC Name | This compound |

| SMILES | Clc1ccc(cc1)N2C(=NNC(=N2)C)C |

Antimicrobial Activity

Studies have demonstrated that 3-amino pyrazole derivatives exhibit promising antimicrobial properties. For instance, compounds derived from this scaffold have shown activity against both methicillin-sensitive and resistant strains of Staphylococcus aureus (MSSA and MRSA) when tested in vitro. A notable study reported sub-micromolar activity against these pathogens in the presence of bioavailable copper .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. One research effort synthesized a series of pyrazolo-triazines, where derivatives were evaluated for their cytotoxicity against multiple human tumor cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated significant antiproliferative effects, particularly with certain substitutions at the N1 position of the pyrazole ring .

Table: Anticancer Activity against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Pyrazolo-triazine derivative 1 | HepG2 | 10.5 | Moderate activity |

| Pyrazolo-triazine derivative 2 | MCF-7 | 15.2 | Significant inhibition |

| Pyrazolo-triazine derivative 3 | HeLa | 12.8 | Comparable to standard treatments |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. A study highlighted that specific substitutions on the pyrazole ring led to enhanced anti-inflammatory activity, with some compounds demonstrating IC50 values comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential biosynthetic pathways.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of specific signaling pathways or inhibition of kinases involved in cell proliferation.

- Anti-inflammatory Mechanism : The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into the efficacy of pyrazole derivatives against drug-resistant bacteria demonstrated that compounds with halogen substitutions exhibited enhanced activity due to increased lipophilicity and membrane permeability .

- Evaluation of Anticancer Properties : In vivo studies confirmed that certain pyrazole derivatives reduced tumor growth in xenograft models, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-5-(3-chloro-4-methylphenyl)pyrazole, and how can intermediates be optimized?

The synthesis typically involves multi-step protocols:

- Step 1 : Cyclization of hydrazines with β-ketoesters to form pyrazole cores.

- Step 2 : Functionalization via formylation or chlorination (e.g., using POCl₃) to generate reactive intermediates like 5-chloro-pyrazole-4-carbonyl chloride .

- Step 3 : Amination via nucleophilic substitution or condensation with ammonia/amines.

Optimization Tips : - Use anhydrous conditions for chlorination to avoid hydrolysis side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Structural Confirmation :

- Melting Point : Compare experimental values (e.g., 124–127°C for analogs) to literature data .

Q. What solvents and reaction conditions are optimal for pyrazole functionalization?

Q. How do substituents on the phenyl ring influence the compound’s reactivity?

- Electron-Withdrawing Groups (Cl, CF₃) : Enhance electrophilicity at the pyrazole C4 position, facilitating nucleophilic attacks.

- Steric Effects : Bulky substituents (e.g., 3-chloro-4-methyl) may slow down reactions but improve regioselectivity .

- Example : 3-Chloro substituents increase stability during hydrolysis compared to nitro groups .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., HCl gas).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways for this compound?

- Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps.

- ICReDD Framework : Integrate computational screening (e.g., reaction path searches) with experimental validation to narrow optimal conditions (e.g., solvent, catalyst) .

- Case Study : Predict substituent effects on regioselectivity using Hammett σ constants .

Q. How to resolve contradictions in reported biological activity data for pyrazole analogs?

- Data Analysis : Compare assay conditions (e.g., cell lines, concentrations). For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. aqueous buffers).

- Structural Variants : Test halogenated analogs (e.g., 3,5-dibromo vs. 3-chloro-4-methyl) to isolate electronic vs. steric effects .

- Statistical Validation : Use ANOVA to assess significance of activity differences across analogs.

Q. What advanced characterization techniques elucidate supramolecular interactions?

Q. How to design a kinetic study for hydrolysis of the 3-chloro substituent?

- Experimental Setup :

- Monitor reaction in buffered solutions (pH 1–14) via UV-Vis spectroscopy.

- Use pseudo-first-order conditions with excess nucleophile (e.g., NaOH).

- Data Modeling : Fit kinetic data to Arrhenius equation to calculate activation energy (Eₐ).

- Contradictions : Address pH-dependent mechanisms (e.g., SN1 vs. SN2) reported in analogs .

Q. What strategies improve yield in multi-step syntheses?

- Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., chlorination) to enhance control and scalability.

- Microwave Assistance : Reduce reaction times for aminolysis steps (e.g., 30 minutes vs. 24 hours under reflux) .

- Workflow Automation : Use robotic platforms for high-throughput screening of reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.